N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide
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Overview
Description
Scientific Research Applications
Radical Fluorination Agents
The development of N-fluoro-N-arylsulfonamides (NFASs) represents a significant advancement in radical fluorination, demonstrating improved safety and versatility over earlier generations of fluorinating agents. These compounds enable mild conditions for radical fluorination processes, which could be applicable to the synthesis of complex molecules including those containing the N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide structure (Meyer et al., 2018).
Fluorination of Pyridone Derivatives
The regioselective monofluorination of N-protected pyridone derivatives using N-fluorobenzenesulfonimide (NFSI) underscores the compound's potential for selective fluorination in complex organic molecules. This method's applicability to a wide range of substrates suggests its relevance in synthesizing derivatives of this compound (Sakurai et al., 2019).
Fluorinated Herbicidal Intermediates
Research into new fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors for herbicidal sulfonylureas highlights the significance of fluorination and sulfonamide functionalities in developing selective herbicides. These findings could relate to the synthesis and application of compounds like this compound in agriculture (Hamprecht et al., 1999).
Functionalization of Fullerenes
The reaction of N-fluorobenzenesulfonimide (NFSI) with C60, leading to various 1,2- and 1,4-bisfullerene adducts, illustrates the potential for employing similar fluorinating and sulfonimide agents in the modification of fullerenes, which could be extrapolated to the utility of this compound in material science applications (Li et al., 2015).
Future Directions
The future directions for the study and application of “N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide” could include investigating its potential use in the development of new antibiotics, developing new chemical reactions using the compound as a reagent, exploring its use in materials science research, and studying its toxicity and safety in greater detail .
Mechanism of Action
Target of Action
The compound, also known as Fluopicolide, is primarily used as a fungicide to control diseases caused by oomycetes . The primary targets of this compound are thought to be spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound affects various biochemical pathways in oomycetes. It impacts the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation
Result of Action
The result of the compound’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . It inhibits the growth of oomycetes, thereby preventing the spread of these diseases.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF4N3O2S/c1-21(12-11(14)6-8(7-19-12)13(16,17)18)20-24(22,23)10-4-2-9(15)3-5-10/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDSPMYCTHPOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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